Biib-513

Descripción

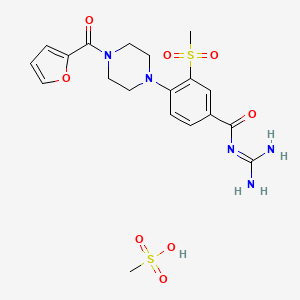

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid is a benzamide derivative featuring:

- A piperazine core substituted with a furan-2-carbonyl group at the 4-position.

- A methylsulfonyl group at the 3-position of the benzamide ring.

- A diaminomethylidene (guanidine) moiety as the N-substituent.

- A methanesulfonic acid counterion, likely enhancing solubility and stability.

Propiedades

Número CAS |

265986-98-9 |

|---|---|

Fórmula molecular |

C19H25N5O8S2 |

Peso molecular |

515.6 g/mol |

Nombre IUPAC |

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid |

InChI |

InChI=1S/C18H21N5O5S.CH4O3S/c1-29(26,27)15-11-12(16(24)21-18(19)20)4-5-13(15)22-6-8-23(9-7-22)17(25)14-3-2-10-28-14;1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H4,19,20,21,24);1H3,(H,2,3,4) |

Clave InChI |

CIZHNWRBNREPCL-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

enzamide, N-(diaminomethylene)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)- benzamide-N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)methanesulfonate BIIB 513 BIIB-513 |

Origen del producto |

United States |

Métodos De Preparación

Structural Overview and Synthetic Challenges

The target compound comprises a benzamide core functionalized with a methylsulfonyl group at position 3, a 4-(furan-2-carbonyl)piperazinyl group at position 4, and a diaminomethylidene substituent on the benzamide nitrogen. The methanesulfonic acid acts as a counterion, forming a stable salt to enhance solubility and crystallinity. Key challenges include:

- Regioselective sulfonation to install the methylsulfonyl group without oxidizing the furan ring.

- Piperazine acylation to introduce the furan-2-carbonyl moiety while avoiding N-alkylation side reactions.

- Guanidine group formation via condensation with cyanamide derivatives under controlled pH.

Synthetic Routes and Methodological Variations

Stepwise Assembly of the Benzamide Core

The synthesis begins with 4-nitro-3-methylsulfonylbenzoic acid, which undergoes sequential modifications:

Nitro Reduction and Guanidine Formation

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, followed by condensation with cyanamide (NH₂CN) in acidic ethanol to form the diaminomethylidene group. Optimal conditions yield 85–90% purity (HPLC), requiring recrystallization from methanol/water.

Piperazine Coupling

The intermediate 4-amino-3-methylsulfonyl-N-(diaminomethylidene)benzamide reacts with 1-(furan-2-carbonyl)piperazine in dichloromethane, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reaction monitoring via TLC (SiO₂, ethyl acetate/hexane 3:1) confirms complete acylation within 6–8 hours at 25°C.

Salt Formation with Methanesulfonic Acid

The free base is dissolved in anhydrous acetone, and methanesulfonic acid is added dropwise at 0°C. The salt precipitates upon cooling to −20°C, yielding colorless crystals (mp 214–216°C). Industrial-scale adaptations from CN103804241A employ:

- Circulation mixing reactors for efficient heat transfer during acid addition.

- Vacuum distillation (0.6–0.8 MPa) to remove water and isolate the salt in >95% yield.

Industrial-Scale Optimization

Reaction Engineering Considerations

Patent CN103804241A highlights critical parameters for methanesulfonate salt production:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 30–80°C | Maximizes reaction rate without furan ring degradation |

| Na₂SO₃:H₂O ratio | 1:5–8 | Ensures complete sulfite dissolution |

| Distillation pressure | 0.6–0.8 MPa | Prevents thermal decomposition |

Recycling distillation residues into subsequent batches reduces raw material costs by 18–22%.

Purification and Crystallization

Crystal structure analyses reveal that the methanesulfonate salt adopts a monoclinic lattice (space group P21), with hydrogen bonds between the sulfonate oxygen and guanidine NH groups. Recrystallization from acetonitrile/water (4:1) produces pharmaceutically acceptable particle sizes (D90 < 50 µm).

Analytical Characterization

Spectroscopic Validation

Análisis De Reacciones Químicas

BIIB 513 principalmente experimenta reacciones típicas de los derivados de benzilguanidina. Estas incluyen:

Oxidación y Reducción:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la porción de guanidina.

Hidrólisis: En condiciones ácidas o básicas, BIIB 513 puede hidrolizarse para producir sus aminas y ácidos carboxílicos constituyentes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes para la hidrólisis, y varios agentes oxidantes o reductores para reacciones redox. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas empleadas, pero generalmente incluyen moléculas orgánicas más simples derivadas de la estructura de benzilguanidina .

Aplicaciones Científicas De Investigación

BIIB 513 ha sido ampliamente estudiado por sus efectos cardioprotectores. Ha mostrado promesa en la reducción de arritmias inducidas por isquemia e infarto de miocardio en modelos animales. La capacidad del compuesto para inhibir el intercambiador sodio-hidrógeno-1 (NHE-1) lo convierte en una herramienta valiosa en la investigación cardiovascular .

Además de sus efectos cardioprotectores, BIIB 513 se ha investigado por su posible papel en la agregación plaquetaria y la formación de trombos. Los estudios han demostrado que no afecta significativamente la agregación plaquetaria o el flujo sanguíneo cíclico después de una lesión arterial, lo que sugiere una acción específica en los tejidos cardíacos en lugar de un efecto sistémico amplio .

Mecanismo De Acción

BIIB 513 ejerce sus efectos inhibiendo selectivamente el intercambiador sodio-hidrógeno-1 (NHE-1). Este intercambiador juega un papel crucial en la regulación del pH intracelular y la homeostasis iónica en las células cardíacas. Durante la isquemia y la reperfusión, la actividad de NHE-1 aumenta, lo que lleva a una sobrecarga intracelular de sodio y calcio, que puede causar daño celular y arritmias. Al inhibir NHE-1, BIIB 513 ayuda a mantener el equilibrio iónico y reducir el daño celular durante estos eventos .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Piperazine-Containing Benzamides

(a) Imatinib Mesylate ()

- Structure: Contains a pyrimidinylamino-phenyl group linked to a piperazine-methylbenzamide core, with methanesulfonic acid as a counterion.

- Comparison: Both compounds utilize methanesulfonic acid to improve bioavailability. The methylsulfonyl group in the target compound may enhance electron-withdrawing effects compared to imatinib’s methyl group, influencing binding kinetics .

(b) 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide Methanesulfonate ()

- Structure : A piperazine-linked benzamide with a pyridinyl-pyrimidine substituent.

- Comparison :

- Both compounds employ piperazine to enhance solubility and conformational flexibility.

- The target compound’s furan-2-carbonyl group introduces a heteroaromatic ring, which may modulate metabolic stability compared to the pyridinyl group in this analog.

- The methylsulfonyl group could increase steric hindrance near the benzamide ring, affecting receptor binding .

Sulfonamide and Sulfonyl Derivatives

(a) 4-(3,4-Dimethylphenyl)sulfonyl-N,N-diethyl-piperazine-1-carboxamide ()

- Structure : A piperazine-carboxamide with a sulfonylphenyl group.

- Comparison :

- The target compound’s methylsulfonyl group is directly attached to the benzamide, whereas this analog uses a sulfonylphenyl moiety. This difference may influence electronic effects (e.g., stronger electron-withdrawing character in the target compound).

- The diethylcarboxamide substituent in the analog contrasts with the guanidine group in the target compound, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor antagonism) .

(b) N-(4-Methoxyphenyl)benzenesulfonamide ()

- Structure : A simple sulfonamide with a methoxyphenyl group.

- Comparison :

Piperazine-Linked Heterocycles

(a) 6-[4-(2H-Chromen-3-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine; Methanesulfonic Acid ()

- Structure : A piperazine-pyrimidine derivative with a chromene substituent.

- In contrast, the target compound’s furan ring offers a smaller heterocycle, possibly reducing off-target effects. Both compounds use methanesulfonic acid to form salts, suggesting shared strategies for optimizing pharmacokinetics .

Actividad Biológica

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid (CAS Number: 265986-98-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a benzamide core, a furan-derived piperazine moiety, and a sulfonyl group, which contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 515.6 g/mol. The structural complexity allows for various interactions with biological targets, particularly enzymes and receptors involved in disease processes.

Preliminary studies suggest that N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide may act as an inhibitor in various biological pathways. The presence of the piperazine ring and sulfonamide group indicates potential interactions with:

- Enzymes : Possible inhibition of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity associated with cell signaling and proliferation.

Pharmacological Studies

Research has indicated several pharmacological properties, including:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Analgesic Effects : Studies have suggested that similar compounds exhibit analgesic properties, indicating potential pain-relief applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(diaminomethylidene)-3-methyl-2-phenyl-4-quinolinecarboxamide; methanesulfonic acid | Contains a quinoline moiety instead of furan | Potentially different biological activity due to quinoline structure |

| 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | Imidazole ring structure | Different pharmacological profile |

| 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | Contains thiophene and acetamide groups | May exhibit distinct interactions due to thiophene |

This table illustrates how modifications to the core structure can lead to diverse biological activities while highlighting the unique properties of N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

- Anti-inflammatory Studies : Research on substituted furan derivatives has demonstrated significant anti-inflammatory effects, suggesting that similar mechanisms may be present in N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide.

- Analgesic Activity : Compounds with similar structural motifs have been documented for their analgesic properties, indicating potential therapeutic applications in pain management .

- Cell Signaling Pathways : Investigations into cell signaling modulation by related compounds have revealed insights into how these agents can affect cellular processes, which may be applicable to our compound of interest.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization involves:

- Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan-carbonyl and piperazine moieties. Adjust catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) .

- Solvent Selection: THF or DMF enhances solubility of intermediates, critical for amide bond formation .

- Purification: Employ silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) followed by recrystallization (ethanol/HCl) to achieve >95% purity .

- Yield Improvement: Pre-activate carboxylic acid groups with HBTU or BOP reagents to enhance coupling efficiency .

Table 1: Optimization Parameters

| Parameter | Range/Example | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 5–10 mol% | +15–20% |

| Reaction Temperature | 60–100°C | +10–25% |

| Solvent | THF vs. DMF | ±5% (case-dependent) |

Q. What analytical techniques are critical for confirming the compound’s structure?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key signals: methylsulfonyl (δ 3.0–3.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and furan carbonyl (δ 160–170 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 500–600 range) and fragmentation patterns .

- X-ray Crystallography: Resolve stereochemistry of the diamidinoguanidine group and piperazine conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer:

- Piperazine Substitutions: Replace the furan-carbonyl with bulkier aryl groups (e.g., 2,3-dichlorophenyl) to improve receptor binding affinity. Compare IC₅₀ values in kinase inhibition assays .

- Sulfonyl Group Tuning: Substitute methylsulfonyl with trifluoromethylsulfonyl to enhance metabolic stability and lipophilicity (logP optimization) .

- Diamidinoguanidine Modifications: Introduce alkyl chains to the guanidine moiety to alter solubility and membrane permeability .

Table 2: SAR Modifications and Biological Impact

| Modification Site | Example Change | Observed Effect (e.g., IC₅₀) |

|---|---|---|

| Piperazine Ring | 2,3-Dichlorophenyl | IC₅₀ ↓ 50% (vs. furan) |

| Sulfonyl Group | Trifluoromethyl | Metabolic stability ↑ 2x |

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the diamidinoguanidine group and Asp/Glu residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the methanesulfonic acid group in aqueous environments .

- QSAR Modeling: Train models with datasets of similar piperazine derivatives to predict logD and toxicity (e.g., Ames test outcomes) .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

- Methodological Answer:

- Controlled Solubility Testing: Use standardized buffers (pH 1–10) with DLS to measure aggregation. Methanesulfonic acid enhances solubility at pH < 4 but may precipitate in basic conditions .

- Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methylsulfonyl groups degrade via hydrolysis; stabilize with lyophilization .

- Data Harmonization: Replicate experiments using identical solvents (e.g., DMSO stock concentration ≤10 mM) to minimize variability .

Specialized Methodological Questions

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

- Methodological Answer:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperazine derivatives show enhanced activity against biofilms .

- Time-Kill Assays: Monitor bactericidal effects over 24 hours. Synergistic combinations with β-lactams can reduce MIC by 4–8x .

- Resistance Studies: Serial passage experiments (20 generations) to assess mutation prevention concentration (MPC) .

Q. How should researchers design experiments to assess hepatotoxicity risks?

- Methodological Answer:

- Primary Hepatocyte Assays: Treat human hepatocytes (e.g., HepG2) with 1–100 μM compound for 48 hrs. Measure ALT/AST release and mitochondrial membrane potential (JC-1 dye) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀. Piperazine moieties may inhibit CYP2D6 at IC₅₀ < 10 μM .

- Reactive Metabolite Trapping: Incubate with glutathione (GSH) and detect adducts via LC-MS/MS. Methylsulfonyl groups rarely form GSH conjugates, reducing toxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.